2-chloro-N-[2-(methylthio)phenyl]acetamide
Overview
Description
2-chloro-N-[2-(methylthio)phenyl]acetamide is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.7 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloro group, a methylthio group, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(methylthio)phenyl]acetamide typically involves the reaction of 2-(methylthio)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 2-(methylthio)aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(methylthio)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-[2-(methylthio)phenyl]acetamide has several applications in scientific research:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(methylthio)phenyl]acetamide is not fully understood. its biological activity is likely due to its ability to interact with specific proteins or enzymes, altering their function. The chloro and methylthio groups may facilitate binding to active sites, while the acetamide group could participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the methylthio group, which may reduce its biological activity.
N-[2-(methylthio)phenyl]acetamide: Lacks the chloro group, potentially altering its reactivity and binding properties.
Uniqueness
2-chloro-N-[2-(methylthio)phenyl]acetamide is unique due to the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research .
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfanylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOGFDHPAKXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368252 | |
Record name | 2-chloro-N-[2-(methylthio)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-45-1 | |
Record name | 2-chloro-N-[2-(methylthio)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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